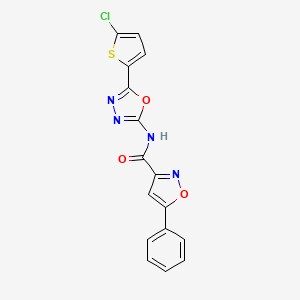

N-(5-(5-氯噻吩-2-基)-1,3,4-噁二唑-2-基)-5-苯基异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorothiophene group could potentially be introduced via a nucleophilic aromatic substitution reaction . The oxadiazole and isoxazole rings could be formed via cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall polarity of the molecule and could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chlorothiophene group could potentially undergo further substitution reactions . The oxadiazole and isoxazole rings might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .科学研究应用

Anticancer Potential

Research into derivatives of 1,2,4-oxadiazoles, closely related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide, has shown promising anticancer activities. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole demonstrated induction of apoptosis in various cancer cell lines, including breast and colorectal cancers. The mechanism involves cell cycle arrest followed by apoptosis induction, pinpointing the potential of such compounds as anticancer agents. This discovery provides a foundational basis for exploring the specific compound in question for similar or enhanced anticancer effects (Zhang et al., 2005).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also highlighted their significant antimicrobial and antifungal activities. This suggests the potential utility of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide in developing new antimicrobial agents. For instance, compounds with a similar structural framework have shown to possess significant activities against bacterial and fungal strains, indicating the potential for the development of new treatments for infectious diseases (Babu et al., 2012).

Insecticidal Activity

Moreover, derivatives containing the 1,2,4-oxadiazole moiety have been explored for their insecticidal properties. The research into anthranilic diamide analogues with 1,2,4-oxadiazole rings has yielded compounds with high mortality rates against certain pests at relatively low concentrations, indicating the potential of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide for pest management applications (Liu et al., 2017).

Antidiabetic Screening

The exploration of 1,3,4-oxadiazole derivatives in antidiabetic studies has also been conducted, showcasing the potential for compounds like N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide to serve as antidiabetic agents. Such compounds have been evaluated for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, indicating a possible role in diabetes management (Lalpara et al., 2021).

作用机制

Target of Action

Similar compounds have been known to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism pathways, and excretion rates . These factors significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O3S/c17-13-7-6-12(25-13)15-19-20-16(23-15)18-14(22)10-8-11(24-21-10)9-4-2-1-3-5-9/h1-8H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYTZJWCIHRZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2779636.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)